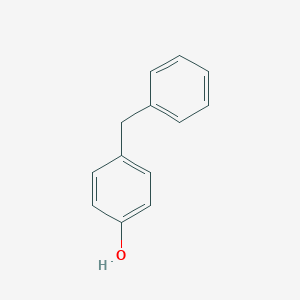

4-Benzylphenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.97e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSPWKGEPDZNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7563-63-5 (hydrochloride salt) | |

| Record name | p-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047962 | |

| Record name | 4-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Benzylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000685 [mmHg] | |

| Record name | p-Benzylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-53-1 | |

| Record name | 4-Benzylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BENZYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS02509J25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Benzylphenol (CAS 101-53-1): A Technical Guide for Researchers

An In-depth Examination of the Properties, Synthesis, and Biological Activity of 4-Benzylphenol for Scientific and Drug Development Applications.

Introduction

This compound, with the CAS number 101-53-1, is an aromatic organic compound belonging to the phenol (B47542) family. It is characterized by a phenol ring substituted with a benzyl (B1604629) group at the para position. Also known by synonyms such as p-Benzylphenol and 4-Hydroxydiphenylmethane, this compound serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4][5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O | [2][3][5] |

| Molecular Weight | 184.23 g/mol | [2][3] |

| Melting Point | 79-81 °C | [2][4] |

| Boiling Point | 198-200 °C at 10 mmHg | [2][4] |

| Appearance | White to off-white solid | [4][5] |

| CAS Number | 101-53-1 | [2][3][4][5] |

| EC Number | 202-950-3 | [2] |

| MDL Number | MFCD00002384 | [2] |

| InChI Key | HJSPWKGEPDZNLK-UHFFFAOYSA-N | [2] |

| SMILES | Oc1ccc(Cc2ccccc2)cc1 | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of phenol with a benzylating agent like benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of ortho- and para-substituted products.

Materials:

-

Phenol

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions with stirring.

-

Once the addition is complete, allow the mixture to stir at 0°C for 15 minutes.

-

Add benzyl chloride (1 equivalent) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of 2-benzylphenol (B1197477) and this compound, can be purified by column chromatography or recrystallization to isolate the desired this compound isomer.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of crude this compound can be effectively achieved by recrystallization, leveraging its differential solubility in a solvent at different temperatures. Water has been cited as a suitable solvent for this purpose.[2]

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot distilled water to the flask while heating on a hot plate, just enough to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Allow the hot filtrate to cool slowly to room temperature. Crystals of this compound should start to form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. Spectral data is available in public databases such as PubChem.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common method for analysis.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic rings.[1]

Biological Activity and Signaling Pathways

Estrogenic Activity

This compound has been identified as a compound with estrogenic activity both in vitro and in vivo.[3] This activity is attributed to its ability to bind to estrogen receptors (ERs). Phenolic compounds with a substituent at the para position are generally noted for their potential estrogenic effects. While the precise relative binding affinity (RBA) and IC50/EC50 values for this compound are not extensively detailed in the reviewed literature, its interaction with ERs has been confirmed.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

This compound (test compound)

-

TEDG buffer (Tris, EDTA, DTT, Glycerol)

-

Hydroxyapatite (B223615) slurry

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare rat uterine cytosol containing estrogen receptors.

-

In assay tubes, combine a fixed amount of uterine cytosol and a constant concentration of [³H]-17β-estradiol.

-

Add varying concentrations of unlabeled this compound to the tubes.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a hydroxyapatite slurry.

-

Quantify the amount of bound radioactivity in each tube using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) can be calculated to determine its relative binding affinity.

Signaling Pathway

Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, thereby regulating gene expression. Additionally, estrogen receptors can mediate non-genomic signaling through the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways. While the specific signaling cascade activated by this compound has not been detailed, a general pathway for estrogenic compounds is illustrated below.

Caption: Generalized estrogenic signaling pathway.

Antimicrobial Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also reported to be toxic by ingestion.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from oxidizing agents.

Applications

This compound is utilized in several areas:

-

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.[4]

-

Pharmaceutical Intermediates: It is used in the development of pharmaceutical compounds.[5]

-

Germicide, Antiseptic, and Preservative: It has applications due to its antimicrobial properties.[3][4]

Conclusion

This compound (CAS 101-53-1) is a compound with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis and purification. Its confirmed estrogenic activity presents an area of interest for further research in endocrinology and toxicology. While its antimicrobial properties are noted, more extensive studies are required to quantify its efficacy against a broad range of microorganisms. This guide provides a foundational resource for researchers and professionals working with or investigating the potential applications of this compound. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

- 1. researchgate.net [researchgate.net]

- 2. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Hydroxydiphenylmethane and its Dihydroxy Analog, Bisphenol F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-Hydroxydiphenylmethane and its prominent derivative, 4,4'-Dihydroxydiphenylmethane, commonly known as Bisphenol F (BPF). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug development.

Chemical Identity and Structure

The nomenclature and structural representation of these compounds are fundamental to understanding their chemical behavior. While both are derivatives of diphenylmethane, they differ in the number of hydroxyl substitutions on the phenyl rings.

4-Hydroxydiphenylmethane is a monosubstituted derivative, featuring a single hydroxyl group on one of the phenyl rings.

4,4'-Dihydroxydiphenylmethane (Bisphenol F) is a disubstituted derivative, with hydroxyl groups on the para position of both phenyl rings.[1] It is a structural analog of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of plastics and epoxy resins.[2]

The chemical structures are depicted below:

Figure 1: Chemical structure of 4-Hydroxydiphenylmethane.

Figure 2: Chemical structure of 4,4'-Dihydroxydiphenylmethane (Bisphenol F).

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of 4-Hydroxydiphenylmethane

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Phenylmethyl)phenol | [3] |

| Synonyms | p-Benzylphenol, 4-Benzhydrylphenol | [3] |

| CAS Number | 101-53-1 | [3] |

| Molecular Formula | C₁₃H₁₂O | [3][4] |

| Molecular Weight | 184.23 g/mol | [3] |

| Melting Point | 83-86 °C | |

| Boiling Point | 311-313 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and acetone. Insoluble in water. | |

| pKa | ~10 |

Table 2: Physicochemical Properties of 4,4'-Dihydroxydiphenylmethane (Bisphenol F)

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(4-hydroxyphenyl)methyl]phenol | [5] |

| Synonyms | Bis(4-hydroxyphenyl)methane, 4,4'-Methylenediphenol | [6] |

| CAS Number | 620-92-8 | [5] |

| Molecular Formula | C₁₃H₁₂O₂ | [5] |

| Molecular Weight | 200.23 g/mol | [1] |

| Melting Point | 162-164 °C | [7] |

| Boiling Point | 297.96 °C (rough estimate) | [7] |

| Solubility | Soluble in ethanol, ether, chloroform, and alkali; slightly soluble in DMSO; insoluble in water. | [7] |

| pKa | 9.91 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

The structural elucidation of these compounds relies on various spectroscopic techniques.

4-Hydroxydiphenylmethane

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both phenyl rings, a singlet for the methylene (B1212753) bridge protons, and a broad singlet for the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of their substitution.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, and a signal for the methylene carbon.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 184. Fragmentation may involve the loss of the benzyl (B1604629) or hydroxyphenyl radical.

4,4'-Dihydroxydiphenylmethane (Bisphenol F)

-

¹H NMR: The proton NMR spectrum of this symmetrical molecule will be simpler. It will show two doublets in the aromatic region corresponding to the ortho and meta protons relative to the hydroxyl group, a singlet for the methylene bridge protons, and a broad singlet for the two equivalent hydroxyl protons.[8][9]

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the four types of aromatic carbons and one signal for the methylene carbon, reflecting the molecule's symmetry.

-

IR Spectroscopy: Similar to its monosubstituted counterpart, the IR spectrum of Bisphenol F is characterized by a strong, broad absorption for the O-H stretch (3200-3600 cm⁻¹).[10] Aromatic C-H stretching is observed around 3030 cm⁻¹, and C=C stretching from the aromatic rings appears in the 1500-1610 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak at m/z 200.[11] Common fragmentation patterns include the cleavage of the C-C bond between the methylene bridge and one of the phenyl rings, leading to fragments such as the hydroxyphenylmethyl cation.

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of these compounds are provided below.

Synthesis of 4-Hydroxydiphenylmethane via Friedel-Crafts Benzylation of Phenol (B47542)

This protocol is adapted from the general principles of Friedel-Crafts alkylation.[2][11]

Materials:

-

Phenol

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) as the solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenol in dichloromethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

Once the catalyst has been added, add benzyl chloride dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the catalyst.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis Workflow for 4-Hydroxydiphenylmethane

Synthesis of 4,4'-Dihydroxydiphenylmethane (Bisphenol F) by Condensation of Phenol and Formaldehyde (B43269)

This protocol is based on the acid-catalyzed condensation of phenol with formaldehyde.[8][12][13]

Materials:

-

Phenol

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as the acid catalyst

-

Glacial acetic acid (optional, to moderate the reaction)

-

Standard laboratory glassware

Procedure:

-

In a beaker, mix phenol and formaldehyde solution. If desired, add glacial acetic acid to control the reaction rate.[12]

-

Stir the mixture well to ensure homogeneity.

-

Carefully add a few milliliters of concentrated hydrochloric acid or sulfuric acid to the mixture while stirring.[8][12] The reaction is exothermic.

-

Continue stirring the mixture. The formation of a white or pinkish precipitate of the polymer will be observed.[14]

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) or until the formation of the solid product appears complete.

-

Wash the solid product several times with distilled water to remove unreacted starting materials and the acid catalyst.

-

Filter the product using a Buchner funnel and dry it in an oven at a moderate temperature.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as a mixture of toluene (B28343) and heptane (B126788) or an aqueous ethanol solution.

Synthesis Workflow for 4,4'-Dihydroxydiphenylmethane

Biological Activities and Signaling Pathways

While 4-Hydroxydiphenylmethane is primarily used as a chemical intermediate, 4,4'-Dihydroxydiphenylmethane (Bisphenol F) has garnered significant attention due to its biological activities, particularly as an endocrine-disrupting chemical (EDC).[15][16]

Endocrine Disruption

Bisphenol F exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body.[17] This can lead to the disruption of normal endocrine function, with potential implications for reproductive health and development.

Apoptosis Induction

Studies have shown that Bisphenol F can induce apoptosis, or programmed cell death, in various cell types.[18] This process is often mediated through the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway involves the mitochondria and the activation of caspases like caspase-9, while the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[4]

Bisphenol F-Induced Apoptosis Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[19] Bisphenol F has been shown to modulate this pathway.[20] In the canonical pathway, signaling leads to the phosphorylation and degradation of IκB, which releases NF-κB to translocate to the nucleus and activate the transcription of target genes.

Modulation of NF-κB Signaling by Bisphenol F

Calcium Signaling

Bisphenol F can also interfere with intracellular calcium signaling.[17][21] This can occur through various mechanisms, including the modulation of calcium channels on the plasma membrane and the release of calcium from intracellular stores like the endoplasmic reticulum. Alterations in calcium homeostasis can have widespread effects on cellular processes, including neurotransmission, muscle contraction, and gene expression.

Bisphenol F and Intracellular Calcium Signaling

Applications in Research and Drug Development

The distinct properties of 4-Hydroxydiphenylmethane and Bisphenol F lend them to various applications.

-

4-Hydroxydiphenylmethane serves as a building block in organic synthesis for the preparation of more complex molecules with potential applications in pharmaceuticals and dye manufacturing.[16]

-

4,4'-Dihydroxydiphenylmethane (Bisphenol F) is extensively used in the production of epoxy resins and polycarbonates, which are utilized in coatings, adhesives, and food packaging materials.[17] In the context of drug development, its endocrine-disrupting properties make it a compound of interest for toxicological studies and for understanding the mechanisms of hormone-related diseases. Furthermore, derivatives of BPF are being investigated for their potential therapeutic properties.

Conclusion

This technical guide has provided a detailed examination of the chemical structures, physicochemical properties, spectroscopic data, synthesis protocols, and biological activities of 4-Hydroxydiphenylmethane and 4,4'-Dihydroxydiphenylmethane (Bisphenol F). The comprehensive data presented herein, including structured tables and detailed diagrams, is intended to support the ongoing research and development efforts of scientists and professionals in the chemical and pharmaceutical industries. A thorough understanding of these compounds is crucial for their safe and effective application, as well as for the development of novel materials and therapeutic agents.

References

- 1. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. CN102199073A - Method for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 4. Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. 4,4'-DIHYDROXYDIPHENYLMETHANE(620-92-8) 1H NMR [m.chemicalbook.com]

- 10. Phenol_formaldehyde_resin [chemeurope.com]

- 11. benchchem.com [benchchem.com]

- 12. sirptsciencecollege.org [sirptsciencecollege.org]

- 13. scribd.com [scribd.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. 4-hydroxy Diphenyl Methane | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 17. Neurotoxic effects of bisphenol AF on calcium-induced ROS and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-cresol (B1678582) (4-methylphenol), a phenolic compound of significant interest due to its dual role as a metabolic byproduct and a modulator of key biological pathways. This document details its physicochemical properties, synthesis, and multifaceted biological activities, with a focus on experimental methodologies and signaling cascades relevant to researchers in the fields of toxicology, pharmacology, and drug development.

Physicochemical Properties

p-Cresol is a volatile organic compound with a distinct odor. Its key physicochemical characteristics are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O | [1][2][3] |

| Molecular Weight | 108.14 g/mol | [1][2][3] |

| CAS Number | 106-44-5 | [1][3] |

| Appearance | Colorless to yellowish solid with a tar-like odor | [3][4] |

| Melting Point | 33 °C (91.4 °F) | [2] |

| Boiling Point | 202 °C (395.6 °F) | [2] |

| Density | 1.034 g/cm³ | [2] |

| Vapor Pressure | 0.975 mmHg @ 20°C | [2] |

| Flash Point | 85 °C (185 °F) | [2] |

| Solubility | Sparingly soluble in water (1.9 g/100 ml at 20-25 °C); soluble in ethanol, ether, and strongly alkaline water. | [4][5] |

| Log P | 1.94 | [2] |

Synthesis and Production

The industrial production of p-cresol is achieved through several synthetic routes. Understanding these methods is crucial for sourcing and for the development of novel production pathways.

2.1. Established Industrial Processes

Historically, a significant portion of the world's cresol (B1669610) supply has been obtained from the fractional distillation of coal tar.[4] Modern chemical synthesis provides purer products and greater control over the isomeric distribution.

| Synthesis Method | Description | Key Features |

| Sulfonation-Alkali Fusion | This process involves the sulfonation of toluene (B28343) to produce toluene-p-sulfonic acid, followed by direct alkali fusion with sodium hydroxide. The resulting sodium cresolate is then acidified to yield p-cresol.[6] | A traditional method that can be optimized to reduce reaction time and increase yield.[6] |

| Alkylation of Phenol | Phenol is alkylated with methanol (B129727) over a solid acid catalyst, such as certain zeolites (e.g., HZSM-5, BETA, HMCM-22) or metal oxides.[7][8] | This method allows for the selective synthesis of p-cresol, with the product distribution influenced by the catalyst and reaction conditions.[7][8] |

| Hydrolysis of Chlorotoluenes | The hydrolysis of the corresponding chlorotoluene isomer can also produce cresols.[4] | A common production route for cresols.[4] |

| From Cumene | A multi-step process starting with the nitration of cumene, followed by reduction, diazotization, and hydrolysis.[9] | A sequential flow synthesis approach has been developed for this route.[9] |

2.2. Experimental Synthesis Protocol: Diazotization-Hydrolysis of p-Toluidine

A continuous-flow method has been developed for the safe and efficient synthesis of p-cresol from p-toluidine.[9]

Workflow for Continuous-Flow Synthesis of p-Cresol

Caption: Continuous-flow synthesis of p-cresol.

Methodology:

-

Diazotization: The starting material, p-toluidine, is subjected to diazotization to form a diazonium intermediate.[9]

-

Neutralization: The diazonium salt is then neutralized with urea.[9]

-

Hydrolysis: Subsequent hydrolysis of the intermediate yields the final product, p-cresol.[9] This continuous-flow approach is advantageous as it avoids the accumulation of potentially explosive diazonium salts, enhancing the safety of the process.[9]

Biological and Biochemical Activities

p-Cresol is not merely an environmental compound but also an endogenously produced metabolite with a wide range of biological effects. It is primarily produced by the gut microbiota from the metabolism of aromatic amino acids like tyrosine and phenylalanine.[10][11]

3.1. Biosynthesis of p-Cresol

Microorganisms in the gut employ two main pathways for the synthesis of p-cresol from tyrosine.[12][13]

Caption: Absorption, distribution, metabolism, and excretion (ADME) of p-cresol.

3.3. Signaling Pathways and Toxic Effects

p-Cresol and its metabolites, particularly pCS, are recognized as uremic toxins that can exert a range of detrimental effects on various organ systems. [10][14][15] 3.3.1. Induction of Oxidative Stress

p-Cresol has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. [15][16]This is a key mechanism underlying its toxicity.

Signaling Pathway of p-Cresol-Induced Platelet Inhibition

Caption: p-Cresol's inhibitory effect on platelet aggregation.

3.3.2. Neurotoxicity

Emerging evidence suggests a role for p-cresol and its metabolites in central nervous system (CNS) dysfunctions. [17]The proposed neurotoxic mechanisms include:

-

Oxidative Stress: Increased ROS and depletion of glutathione. [17]* Mitochondrial Dysfunction: Impairment of the Krebs cycle and energy imbalance. [17]* Neuroinflammation: Activation of inflammatory signaling pathways. [17]* Synaptic Alterations: Reduced synaptic density and impaired expression of key synaptic proteins. [17]* Neurotransmitter Metabolism Dysfunction: Alterations in dopamine (B1211576) and serotonin (B10506) pathways. [17] 3.3.3. Cardiovascular Effects

p-Cresol may contribute to atherosclerosis and thrombosis. [15]It has been shown to inhibit platelet aggregation by suppressing the formation of thromboxane A₂ and prostaglandin (B15479496) D₂, as well as inhibiting ROS production and ERK/p38 phosphorylation in platelets. [14] 3.3.4. Enzyme Inhibition

p-Cresol is a potent competitive inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. [18]This can lead to clinically significant drug-drug interactions. For example, it can inhibit the glucuronidation of mycophenolic acid, a common immunosuppressant, potentially leading to its toxic accumulation. [18]

Conclusion

p-Cresol is a multifaceted molecule with significant implications for human health and disease. Its role as a uremic toxin, particularly in the context of chronic kidney disease, is well-documented, with its toxicity mediated through the induction of oxidative stress, inflammation, and inhibition of key metabolic enzymes. A thorough understanding of its physicochemical properties, synthesis, and complex biological activities is essential for researchers and clinicians working to mitigate its harmful effects and for professionals in drug development who must consider its potential for drug interactions. Further research into the precise molecular mechanisms of p-cresol's action will be critical for developing targeted therapeutic strategies.

References

- 1. p-Cresol [webbook.nist.gov]

- 2. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]

- 3. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cresol - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Antiplatelet effect by p-cresol, a uremic and environmental toxicant, is related to inhibition of reactive oxygen species, ERK/p38 signaling and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylphenol is an aromatic organic compound with a wide range of applications, from being a key intermediate in organic synthesis to its use as a germicide and antiseptic. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, particularly its role as an endocrine disruptor. The information is presented to be a valuable resource for professionals in research, and drug development.

Chemical and Physical Properties

This compound, also known as p-benzylphenol or 4-(phenylmethyl)phenol, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [2] |

| Molecular Weight | 184.23 g/mol | [2] |

| CAS Number | 101-53-1 | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 198-200 °C at 10 mmHg | [3] |

| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | [2][4] |

| pKa | 10.23 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available, showing characteristic aromatic and methylene (B1212753) proton signals. | [6] |

| ¹³C NMR | Spectra available, indicating the number and types of carbon atoms. | [7] |

| Infrared (IR) | Spectra show characteristic peaks for O-H and C-H stretching, and aromatic C=C bending. | [8] |

| Mass Spectrometry (MS) | Electron ionization mass spectra show a molecular ion peak corresponding to its molecular weight. | [9] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of phenol (B47542) with benzyl (B1604629) chloride.[10] The following protocol is a representative method.

Materials:

-

Phenol

-

Benzyl chloride

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride)

-

Solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol in the chosen solvent.

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions with constant stirring.

-

Once the catalyst has been added, add benzyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation. The crude product is a mixture of ortho- and para-benzylphenol.

-

Purify the this compound from the mixture by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Characterization Methods

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

For ¹H and ¹³C NMR analysis, a sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard.[11] The spectra are recorded on a spectrometer, and the chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

The FTIR spectrum of this compound can be obtained using the KBr pellet method or as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[12] Key absorptions include those for the hydroxyl (-OH) group, aromatic C-H bonds, and the C=C bonds of the benzene (B151609) rings.

Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern and the molecular ion peak are analyzed to confirm the molecular weight and structure.[13]

Biological Activity and Signaling Pathways

This compound has been identified as an endocrine-disrupting chemical (EDC), exhibiting estrogenic activity.[1][14] EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones.

Estrogenic Activity

Studies have shown that this compound can bind to estrogen receptors (ERα and ERβ), acting as an agonist.[15] This binding can trigger downstream signaling pathways that are normally regulated by endogenous estrogens like estradiol.

The estrogenic activity of this compound and other similar phenolic compounds is thought to be mediated through the activation of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[16][17] Activation of these pathways can lead to cell proliferation and other estrogenic responses.

Caption: A simplified diagram of the potential estrogenic signaling pathway activated by this compound.

Toxicological Profile

Toxicological studies on this compound are ongoing. A 28-day repeated-dose toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day.[1] In vitro genotoxicity tests (Ames test and chromosomal aberration test) have indicated that this compound is non-genotoxic.[1]

Conclusion

This technical guide has provided a comprehensive overview of the physical, chemical, and biological properties of this compound. The detailed information on its synthesis and characterization, along with insights into its endocrine-disrupting activities, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research is warranted to fully elucidate the mechanisms of its biological actions and to assess its potential toxicological risks.

References

- 1. Initial hazard assessment of this compound, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. This compound | 101-53-1 [chemicalbook.com]

- 6. This compound(101-53-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. p-Benzylphenol [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Experimental ftir spectra of tempo with benzyl alcohol, 4-chlorobenzyl alcohol, 4-bromobenzyl alcohol, 4-iodobenzyl alcohol, 2-chlorobenzyl alcohol, 2-bromobenzyl alcohol and 2-iodobenzyl alcohol in the range of 4000-2880 cm-1 - Vdataset - LDM [service.tib.eu]

- 13. uab.edu [uab.edu]

- 14. endocrinedisruption.org [endocrinedisruption.org]

- 15. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Estrogens from the Outside In: Alkylphenols, BPA Disrupt ERK Signaling in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Benzylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-benzylphenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.

Introduction to this compound

This compound, also known as p-benzylphenol or 4-(phenylmethyl)phenol, is an organic compound with the chemical formula C₁₃H₁₂O. It is a white to off-white crystalline solid at room temperature.[1][2] Its structure consists of a phenol (B47542) ring substituted with a benzyl (B1604629) group at the para position. This substitution pattern significantly influences its physical and chemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a germicide, antiseptic, preservative, and as an intermediate in the pharmaceutical industry.[2]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility Description | Source(s) |

| Alcohols | Methanol | Almost transparent; Increased solubility | [1][3][4] |

| Ethanol | Increased solubility | [1] | |

| Ketones | Acetone | Increased solubility | [1] |

| Aromatic Hydrocarbons | Toluene (B28343) | Highly soluble | [1] |

| Xylene | Highly soluble | [1] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent typically involves the preparation of a saturated solution followed by the quantification of the dissolved solute. The following are detailed methodologies for key experiments that can be adapted for this compound.

3.1. Gravimetric Method (Shake-Flask Method)

The gravimetric method, often coupled with the shake-flask technique, is a fundamental and widely used approach for determining equilibrium solubility.[5]

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

The container is agitated (e.g., using a mechanical shaker or a magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

The temperature should be carefully controlled using a thermostated water bath or an incubator.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.

-

A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Quantification:

-

The accurately weighed aliquot of the saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker).

-

The solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of this compound.

-

The container with the dried residue (this compound) is weighed again.

-

The solubility is calculated from the mass of the dissolved solid and the mass or volume of the solvent.

-

3.2. Spectrophotometric Method

For solvents in which this compound exhibits a characteristic UV-Vis absorbance, a spectrophotometric method can be employed for quantification. This method is generally faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

A clear aliquot of the saturated supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Quantification:

-

The concentration of this compound in the diluted sample is determined from the calibration curve.

-

The original solubility in the saturated solution is calculated by taking the dilution factor into account.

-

3.3. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound, especially in complex mixtures or when high accuracy is required.

Methodology:

-

Chromatographic Conditions:

-

A suitable HPLC system equipped with a UV detector is used.

-

A reversed-phase C18 column is typically employed.

-

The mobile phase is a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio can be optimized through method development.

-

The flow rate is typically set between 0.5 and 1.5 mL/min.

-

The detection wavelength is set at the λmax of this compound.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Standard solutions of this compound of known concentrations are prepared in the mobile phase or a compatible solvent.

-

Each standard is injected into the HPLC system, and the peak area is recorded.

-

A calibration curve of peak area versus concentration is constructed.

-

-

Preparation of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

A clear aliquot of the saturated supernatant is withdrawn and diluted with the mobile phase to a concentration within the calibration range.

-

The diluted sample is injected into the HPLC system, and the peak area for this compound is recorded.

-

-

Quantification:

-

The concentration in the diluted sample is determined from the calibration curve.

-

The solubility in the saturated solution is calculated considering the dilution factor.

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a molecule with both polar (hydroxyl group) and nonpolar (benzyl and phenyl rings) regions, its solubility is governed by the principle of "like dissolves like." It is expected to be more soluble in solvents of intermediate polarity, such as alcohols and ketones, which can engage in hydrogen bonding with the hydroxyl group while also interacting with the nonpolar parts of the molecule. Its high solubility in aromatic hydrocarbons like toluene and xylene is due to the favorable π-π stacking interactions between the aromatic rings of the solvent and the solute.

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, the extent of this increase is dependent on the thermodynamics of the solution process and should be determined experimentally for each solvent.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in a range of organic solvents and has provided detailed experimental protocols for its quantitative determination. While specific quantitative data is sparse in the literature, the methodologies described herein provide a solid foundation for researchers to accurately measure the solubility of this compound in solvents relevant to their work. The provided workflows for gravimetric and HPLC-based determination offer a clear visual guide for conducting these experiments. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 4-Benzylphenol from Phenol and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzylphenol from phenol (B47542) and benzyl (B1604629) alcohol, primarily through the Friedel-Crafts alkylation reaction. This document details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems through quantitative data, and offers detailed experimental protocols for laboratory synthesis.

Introduction

Benzylphenols, particularly this compound, are valuable intermediates in the chemical and pharmaceutical industries. They serve as precursors for the synthesis of various organic compounds, including agrochemicals, and are integral components in the development of novel drug candidates. The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation of phenol with benzyl alcohol. This electrophilic aromatic substitution reaction is influenced by several factors, including the choice of catalyst, reaction temperature, and molar ratio of reactants, all of which significantly impact the yield and regioselectivity of the product. This guide focuses on providing a detailed technical examination of this synthetic route to aid researchers in optimizing their experimental designs.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from phenol and benzyl alcohol proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of an acid catalyst (either a Brønsted or Lewis acid), the benzyl alcohol is protonated, leading to the formation of a benzyl carbocation. This carbocation acts as the electrophile in the reaction.

-

Nucleophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the benzyl carbocation. The hydroxyl group is an ortho, para-directing group, meaning the substitution can occur at the positions ortho or para to the hydroxyl group.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), loses a proton to regenerate the aromatic ring, yielding the benzylphenol product.

Due to the directing effect of the hydroxyl group, a mixture of 2-benzylphenol (B1197477) and this compound is typically formed. The ratio of these isomers is highly dependent on the reaction conditions and the catalyst used. Steric hindrance at the ortho position can often favor the formation of the para-substituted product, this compound.

An In-depth Technical Guide to the Safety Profile of p-Benzylphenol

Introduction

p-Benzylphenol, also known as 4-benzylphenol or its IUPAC name 4-(phenylmethyl)phenol, is an aromatic organic compound with the chemical formula C₁₃H₁₂O.[1][2] It is identified by the CAS Registry Number 101-53-1.[2][3][4] This compound typically appears as a beige or white to pale reddish-yellow crystalline solid.[1][5] Due to its chemical properties, p-benzylphenol finds application as a germicide, antiseptic, and preservative, and is also utilized in various organic syntheses.[2] This guide provides a comprehensive overview of its safety data, intended for researchers, scientists, and professionals in drug development who may handle this chemical.

Hazard Identification and Classification

p-Benzylphenol is classified as hazardous under the OSHA Hazard Communication Standard.[3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

-

GHS Classification:

-

Hazard Statements:

Physical and Chemical Properties

The fundamental physical and chemical characteristics of p-benzylphenol are summarized below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Weight | 184.23 g/mol | [2][6] |

| Appearance | Beige to white/pale reddish-yellow crystalline powder/solid | [1][5] |

| Melting Point | 83-84 °C | [2][5] |

| Boiling Point | 322-330 °C (at 760 mmHg) | [2][5] |

| 154-157 °C (at 4 mmHg) | [2] | |

| Solubility | Slightly soluble in cold water; moderately soluble in hot water. Soluble in organic solvents, glacial acetic acid, and alkali hydroxide (B78521) solutions. | [2] |

| Vapor Pressure | 6.85 x 10⁻⁵ mm Hg | [7] |

| pKa | 10.23 ± 0.10 (Predicted) | [8] |

Toxicological Data

The toxicological profile indicates low acute oral toxicity but notable ecotoxicity, particularly to microorganisms.

| Test | Species/System | Result | Source(s) |

| Acute Oral LD50 | Mouse | >20 g/kg | [5] |

| Microtox | Photobacterium phosphoreum | EC50 = 0.25 mg/L (30 min) | [3] |

| EC50 = 0.26 mg/L (5 and 15 min) | [3] |

Experimental Methodologies

The Safety Data Sheets from which the toxicological data are sourced do not provide detailed experimental protocols (e.g., specific OECD or EPA test guidelines). However, the methodologies for the cited tests can be described in principle.

-

Acute Oral Toxicity (LD50): This test is designed to determine the median lethal dose of a substance when administered orally. A typical protocol involves administering graded doses of the test substance to groups of laboratory animals (in this case, mice). The animals are then observed for a set period (commonly 14 days) for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that would be lethal to 50% of the test population.

-

Microtox® Assay (EC50): This is a rapid ecotoxicity test that uses the bioluminescent bacterium Vibrio fischeri (often referred to by its older name, Photobacterium phosphoreum). The principle is that the light output of these bacteria is proportional to their metabolic health. When exposed to a toxic substance, their metabolic activity is disrupted, leading to a reduction in light emission. The EC50 is the effective concentration of the test substance that causes a 50% reduction in light output after a specified exposure time (e.g., 5, 15, or 30 minutes).[3]

Safe Handling and Emergency Response

Proper handling and emergency preparedness are critical to ensuring safety when working with p-benzylphenol. The following workflows outline the necessary personal protective equipment and the correct response to an accidental spill.

First Aid Measures

Prompt and correct first aid is essential following any exposure.

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

-

Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[1][3] If skin irritation develops or persists, consult a physician.[1][3]

-

Inhalation: Move the individual to fresh air.[1][3] If the person is not breathing, provide artificial respiration.[1][3] If symptoms occur, seek medical attention.[1][3]

-

Ingestion: Clean the mouth with water and then drink plenty of water.[1][3] Do not induce vomiting. Seek medical attention if symptoms occur.[1][3]

Fire-Fighting and Reactivity

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

-

Stability and Reactivity: The compound is stable under normal conditions.[9] Hazardous polymerization will not occur.[3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9]

Conclusion

p-Benzylphenol is a valuable chemical intermediate with defined hazards. It is a skin, eye, and respiratory irritant. While its acute oral toxicity is low, appropriate engineering controls, personal protective equipment, and adherence to safe handling practices are mandatory to minimize exposure risks. In the event of an emergency, such as a spill or personal exposure, the protocols outlined in this guide should be followed promptly. Researchers and laboratory personnel must be thoroughly familiar with this safety information before handling the substance.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. p-Benzylphenol [drugfuture.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Benzylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound CAS#: 101-53-1 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

4-Benzylphenol: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for 4-benzylphenol, a compound of interest in various chemical and pharmaceutical research fields. The document details the methodologies for the determination of these key physical properties and presents the data in a clear, tabular format for ease of reference. Furthermore, it includes a generalized experimental workflow for the characterization of such a compound, from synthesis to biological assessment.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. Below is a summary of the reported values for this compound.

| Physical Property | Value | Conditions |

| Melting Point | 79-81 °C | (lit.)[1][2] |

| 83 °C | ||

| 84 °C | ||

| Boiling Point | 322 °C | at 760 mmHg (Atmospheric Pressure) |

| 198-200 °C | at 10 mmHg[1][2] | |

| 154-157 °C | at 4 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections describe standard laboratory protocols applicable to a crystalline solid like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and official technique for determining the melting point of a crystalline solid.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure substance, this range should be narrow, typically 0.5-1 °C.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid at atmospheric pressure, the Thiele tube method is a common and effective technique.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Heating oil (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Experimental and Logical Workflows

The following diagrams illustrate generalized workflows relevant to the study of a chemical compound like this compound.

Caption: Workflow for the characterization of a chemical compound.

References

The Biological Activity of 4-Benzylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds represent a vast and diverse class of molecules that have long been a cornerstone of drug discovery and development.[1] Among these, 4-benzylphenol and its derivatives are of significant interest due to their wide spectrum of biological activities. Characterized by a phenol (B47542) ring substituted with a benzyl (B1604629) group at the para position, this structural motif serves as a versatile scaffold for designing molecules with targeted therapeutic properties. These derivatives have demonstrated potential as antimicrobial agents, endocrine modulators, and enzyme inhibitors.[1][2] Understanding the structure-activity relationships (SAR), mechanisms of action, and the signaling pathways they influence is critical for optimizing their therapeutic potential and advancing new chemical entities from the laboratory to clinical applications.

This technical guide provides an in-depth overview of the known biological activities of this compound derivatives and related phenolic structures. It summarizes quantitative bioactivity data, details key experimental protocols for assessing their effects, and visualizes the underlying molecular pathways and experimental workflows to support further research and development in this promising area.

Core Biological Activities of this compound Derivatives

The biological profile of this compound derivatives is multifaceted, with activities ranging from antimicrobial effects to modulation of nuclear receptor signaling. The specific nature and potency of these activities are highly dependent on the substitution patterns on both the phenolic and benzyl rings.

Antimicrobial Activity